
Licoisoflavone B: A Natural Antiviral Challenger
to Synthetic Drugs in Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Licoisoflavone B

Cat. No.: B1675299 Get Quote

For Immediate Release

Shanghai, China – November 20, 2025 – In the ongoing search for novel antiviral therapies,

the naturally occurring flavonoid Licoisoflavone B has emerged as a promising candidate,

exhibiting potent efficacy against a broad spectrum of influenza viruses. This comparison guide

provides a detailed analysis of Licoisoflavone B's antiviral performance against established

synthetic drugs—Favipiravir, Oseltamivir, and Ribavirin—supported by experimental data to

inform researchers, scientists, and drug development professionals.

Comparative Antiviral Efficacy
Licoisoflavone B, a flavonoid isolated from licorice root, has demonstrated significant

inhibitory activity against various strains of influenza A and B viruses. Its primary mechanism of

action is the selective targeting and inhibition of the viral RNA-dependent RNA polymerase

(RdRp), a crucial enzyme for viral replication.[1][2] This mode of action is shared with the

synthetic antiviral Favipiravir. In contrast, Oseltamivir acts as a neuraminidase inhibitor,

preventing the release of new virus particles from infected cells, while Ribavirin exhibits a multi-

faceted mechanism that includes RdRp inhibition and lethal mutagenesis.

A key study directly comparing Licoisoflavone B with Favipiravir highlights its competitive and,

in some instances, superior, inhibitory effects against influenza A strains.[3] The following

tables summarize the quantitative data on the antiviral efficacy of Licoisoflavone B and the

compared synthetic drugs.
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Table 1: In Vitro Antiviral Activity of Licoisoflavone B and Favipiravir against Influenza A

Viruses

Compound Virus Strain Cell Line Assay IC₅₀ (µM)
Time of
Measureme
nt (hpi)

Licoisoflavon

e B

A/Puerto

Rico/8/34

(H1N1)

MDCK-Gluc
Luciferase

Assay
5.4 24

12.1 48

12.4 72

A/Darwin/9/2

021 (H3N2)
MDCK-Gluc

Luciferase

Assay
15.3 24

23.0 48

12.4 72

Favipiravir

A/Puerto

Rico/8/34

(H1N1)

MDCK-Gluc
Luciferase

Assay
>50 24

>50 48

>50 72

A/Darwin/9/2

021 (H3N2)
MDCK-Gluc

Luciferase

Assay
>50 24

>50 48

No significant

effect
72

hpi: hours post-infection. Data extracted from a direct comparative study.[3]

Table 2: General In Vitro Efficacy of Licoisoflavone B and Other Synthetic Antivirals against

Influenza Viruses
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Compoun
d

Virus
Strain

Cell Line Assay
IC₅₀/EC₅₀
(µM)

CC₅₀ (µM)
Selectivit
y Index
(SI)

Licoisoflav

one B

A/Puerto

Rico/8/34

(H1N1)

MDCK-

Gluc

Luciferase

Assay
6.7 100-200 14.9 - 29.9

B/Beijing/Z

YY-

B18/2018

MDCK RT-qPCR
Not

specified
100-200

Not

specified

Oseltamivir

Carboxylat

e

Influenza A

(H1N1)
MDCK

Plaque

Reduction
~0.0025 >1000 >400,000

Influenza A

(H3N2)
MDCK

Plaque

Reduction
~0.00096 >1000 >1,041,667

Influenza B MDCK
Plaque

Reduction
~0.06 >1000 >16,667

Ribavirin

Influenza A

(H1N1,

H3N2,

H5N1) & B

MDCK
CPE

Reduction

2 - 32

µg/mL

(~8.2 - 131

µM)

760 µg/mL

(~3111

µM)

~23 - 379

Note: Data for Oseltamivir and Ribavirin are compiled from various sources and may not be

directly comparable to Licoisoflavone B due to differing experimental conditions.

Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed

methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is crucial for determining the concentration at which a compound becomes toxic to

the host cells (50% Cytotoxic Concentration, CC₅₀), which is essential for calculating the

Selectivity Index (SI = CC₅₀/IC₅₀).
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Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates at a

density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to form a confluent

monolayer.[4]

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of the test compound (e.g., Licoisoflavone B). A control group with no compound is

also included.

Incubation: Plates are incubated for a period that mirrors the antiviral assay (e.g., 48-72

hours).

MTT/MTS Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) or a related tetrazolium salt (MTS) is added to each well.

Incubation and Solubilization: Plates are incubated for a further 2-4 hours, allowing viable

cells to metabolize the MTT/MTS into a colored formazan product. A solubilizing agent (e.g.,

DMSO or SDS) is then added to dissolve the formazan crystals.

Data Analysis: The absorbance is measured using a microplate reader at a specific

wavelength (e.g., 540 nm). The CC₅₀ value is calculated by plotting the percentage of cell

viability against the compound concentration.[5][6]

Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits

the formation of viral plaques by 50% (IC₅₀ or EC₅₀).

Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to a confluent

monolayer.[1][7]

Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g.,

50-100 plaque-forming units, PFU) for 1 hour at 37°C.[7]

Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the

cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various

concentrations of the test compound and trypsin (to facilitate viral replication).
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Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which

are localized areas of cell death caused by viral replication.[1]

Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formaldehyde) and

stained (e.g., with crystal violet).[7] The plaques appear as clear zones against a stained cell

monolayer. The number of plaques in each well is counted.

Data Analysis: The percentage of plaque inhibition is calculated for each compound

concentration relative to the virus control (no compound). The IC₅₀ value is determined from

the dose-response curve.

Luciferase Reporter Gene Assay for RdRp Activity
This assay specifically measures the inhibitory effect of a compound on the influenza virus

RdRp.

Cell Transfection: Cells (e.g., 293T or MDCK) are co-transfected with plasmids expressing

the components of the influenza virus RNP complex (PB1, PB2, PA, and NP) and a reporter

plasmid.[8][9]

Reporter Plasmid: The reporter plasmid contains a luciferase gene flanked by the influenza

virus promoter and terminator sequences. The expression of luciferase is therefore

dependent on the activity of the reconstituted viral RdRp.[10]

Compound Treatment: Following transfection, the cells are treated with different

concentrations of the test compound.

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for

luciferase expression.

Luciferase Activity Measurement: Cell lysates are collected, and the luciferase activity is

measured using a luminometer after the addition of a luciferase substrate.

Data Analysis: The IC₅₀ value is calculated as the compound concentration that causes a

50% reduction in luciferase activity compared to the untreated control.

Signaling Pathways and Experimental Workflows
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To visually represent the mechanisms of action and experimental procedures, the following

diagrams are provided in DOT language.

Influenza Virus Replication Cycle

Antiviral Drug Inhibition

1. Entry & Uncoating 2. vRNA Replication &
 mRNA Transcription (RdRp) 3. Viral Protein Synthesis 4. Assembly & Budding 5. Virion Release (Neuraminidase)

Licoisoflavone B

Inhibits RdRp

Favipiravir

Inhibits RdRp

Ribavirin

Inhibits RdRp &
Induces Mutagenesis

Oseltamivir

Inhibits Neuraminidase

Click to download full resolution via product page

Figure 1: Mechanism of action of Licoisoflavone B and synthetic antivirals.
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Figure 2: General experimental workflow for determining antiviral efficacy.
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Conclusion
Licoisoflavone B demonstrates potent and broad-spectrum anti-influenza virus activity in vitro,

with a mechanism of action centered on the inhibition of the viral RdRp. Direct comparative

data suggests its efficacy is comparable, and in some aspects superior, to the synthetic RdRp

inhibitor Favipiravir. While further in vivo studies are necessary to fully elucidate its therapeutic

potential, Licoisoflavone B represents a compelling natural compound for the development of

new anti-influenza drugs, offering a valuable alternative to existing synthetic antivirals. Its

distinct chemical scaffold may also prove advantageous in overcoming drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Licoisoflavone B: A Natural Antiviral Challenger to
Synthetic Drugs in Influenza Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675299#licoisoflavone-b-efficacy-compared-to-
synthetic-antiviral-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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